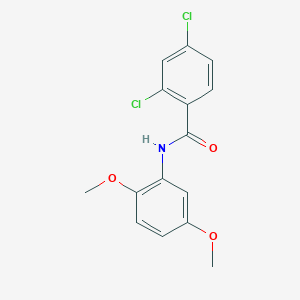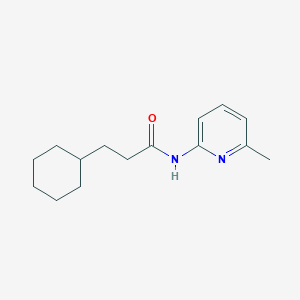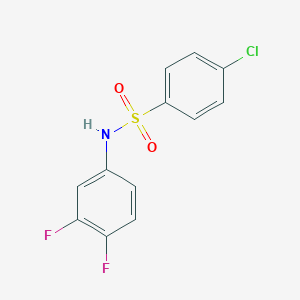![molecular formula C13H16ClNO2 B270755 1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
1-[(4-Chlorophenoxy)acetyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenoxy)acetyl]piperidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a derivative of piperidine, a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals and agrochemicals. The addition of the 4-chlorophenoxyacetyl group to the piperidine ring has been shown to confer specific biochemical and physiological properties to the molecule, making it an attractive target for further investigation.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenoxy)acetyl]piperidine is not fully understood, but it is believed to involve the modulation of certain neurotransmitter systems in the brain. This molecule has been shown to have specific binding affinity for dopamine receptors, which are involved in the regulation of movement and mood. Additionally, this compound has been shown to have modulatory effects on the activity of certain enzymes and ion channels in the brain.
Biochemical and Physiological Effects
This compound has been shown to have specific biochemical and physiological effects in the brain. This molecule has been shown to enhance the release of dopamine, a neurotransmitter that is involved in the regulation of movement and mood. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[(4-Chlorophenoxy)acetyl]piperidine in lab experiments include its high purity and yield, as well as its specific binding affinity for certain receptors in the brain. Additionally, this molecule has been shown to have specific biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of certain neurotransmitter systems. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and analyze it.
Future Directions
There are several future directions for the study of 1-[(4-Chlorophenoxy)acetyl]piperidine. One potential area of research is the development of new drugs for the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, this compound may be useful in the study of other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Finally, further investigation is needed to fully understand the mechanism of action of this molecule and its potential applications in scientific research.
Synthesis Methods
The synthesis of 1-[(4-Chlorophenoxy)acetyl]piperidine can be achieved through a multi-step process that involves the reaction of piperidine with 4-chlorophenoxyacetic acid. The first step involves the conversion of the carboxylic acid group of 4-chlorophenoxyacetic acid into an acid chloride, which is then reacted with piperidine to form the corresponding amide. The amide is then hydrolyzed to yield the final product. This method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
1-[(4-Chlorophenoxy)acetyl]piperidine has been extensively studied for its potential applications in scientific research. This molecule has been shown to have specific binding affinity for certain receptors in the central nervous system, making it a useful tool for studying the mechanisms of action of these receptors. Additionally, this compound has been used in the development of new drugs for the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
properties
Molecular Formula |
C13H16ClNO2 |
|---|---|
Molecular Weight |
253.72 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H16ClNO2/c14-11-4-6-12(7-5-11)17-10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10H2 |
InChI Key |
XQIAIYFPKZGUCG-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(diethylamino)phenyl]-3-fluorobenzenesulfonamide](/img/structure/B270677.png)

![3-cyclohexyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B270682.png)
![4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B270684.png)
![2-phenoxy-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B270686.png)




![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)
